Copper Monohydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

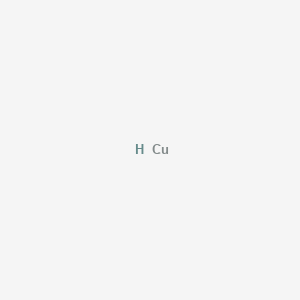

Copper Monohydride is an inorganic compound with the chemical formula CuH . It is a red solid, rarely isolated as a pure composition, that decomposes to the elements . Copper Monohydride is mainly produced as a reducing agent in organic synthesis and as a precursor to various catalysts .

Synthesis Analysis

The synthesis of Copper Monohydride involves the interaction of metal and hydrogen. Metal hydrides are formed by dissociative chemisorption of hydrogen on metals at definite temperature and pressure . A series of tricopper hydride complexes (Cu3Hx with x = 1, 2, 3) have been prepared and studied .Molecular Structure Analysis

The molecular structure of Copper Monohydride is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Copper Monohydride’s chemical reactions are complex. Copper is commonly used in contraceptive intrauterine devices (IUD) due to its unique properties . The exact mechanism of microbial death from copper is controversial and the significance and relative contribution of each proposed mechanism are unclear .Physical And Chemical Properties Analysis

Copper has excellent electrical conductivity, high thermal conductivity, and good corrosion resistance . It is also ductile and has an interesting reddish-brown color . Copper has the electronic configuration: 2, 8, 18, 1 .Scientific Research Applications

Luminescent Nanoclusters

Copper Monohydride has been used in the synthesis of ultra-small luminescent nanoclusters . These nanoclusters exhibit bright yellow emission, which is a mixture of phosphorescence and fluorescence . The luminescence of CuH mainly originates from the metal-to-ligand charge transfer and cluster-centered triplet excited states .

Cluster Chemistry

Anionic Dicopper(I) Monohydride Complexes have been synthesized that display reactivity akin to that of copper hydride clusters . This distinct reactivity is ascribed to the robust dinuclear core that is bound tightly within the dinucleating ligand scaffold .

Copper Alloy Strengthening

While not directly an application of Copper Monohydride, the strengthening methods of copper alloys are closely related to the properties of copper and its compounds . High-strength and high-conductivity copper alloys have found applications in various fields .

Ni-MH Rechargeable Battery

Metal hydrides, including Copper Monohydride, have been researched for their potential applications in Ni-MH rechargeable batteries . They are seen as a good replacement for conventional Ni-Cd batteries .

Hydrogen Storage

Another potential application of metal hydrides, including Copper Monohydride, is in hydrogen storage . However, this application is still challenging due to some technical issues .

Safety And Hazards

Future Directions

High entropy alloys (HEAs) with body-centred cubic (BCC) single phase structures have attracted wide attention in many fields including hydrogen storage . Almost all hydrogen storage alloys with high hydrogen capacity face the challenge of difficult hydrogen desorption, so reducing the temperature of hydrogen desorption and improving the cyclic performance of the alloy will be the main future development direction for the hydrogen storage performance of BCC-structured HEAs .

properties

IUPAC Name |

copper monohydride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFLDSOAQUJVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CuH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper Monohydride | |

CAS RN |

13517-00-5 |

Source

|

| Record name | Copper hydride (CuH) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13517-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)